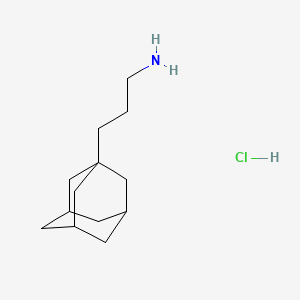

1-(3-AMINOPROPYL)ADAMANTANE HYDROCHLORIDE

Description

Historical Trajectories of Adamantane (B196018) Derivative Research in Chemical Biology

The journey of adamantane in science began with its discovery in petroleum in 1933, but its potential remained largely untapped until a practical, high-yield synthesis was developed by Paul von R. Schleyer in 1957. mdpi.comnih.govnih.gov This breakthrough made adamantane readily available for widespread investigation and marked the dawn of its application in medicinal chemistry. nih.govnih.gov

A pivotal moment arrived in the early 1960s with the discovery of the antiviral properties of 1-aminoadamantane hydrochloride, famously known as amantadine (B194251). nih.gov Initially identified for its efficacy against the influenza A virus, amantadine's success constituted the birth of the medicinal chemistry of adamantane derivatives. mdpi.comnih.gov This discovery spurred the development of other aminoadamantanes with antiviral activity, such as rimantadine (B1662185) and tromantadine. nih.gov The early success of these relatively simple derivatives demonstrated that the rigid, bulky adamantane cage could be a key pharmacophoric element, launching decades of research into its use for a wide spectrum of therapeutic targets. nih.govmdpi.com

Foundational Principles of Adamantyl Cage Systems in Modern Medicinal Chemistry and Chemical Biology

The adamantyl group is a highly valued scaffold in drug design due to a unique combination of physical and chemical properties. Its cage-like structure, a tricyclic hydrocarbon, is exceptionally rigid and conformationally locked. This rigidity provides a stable and predictable three-dimensional framework, which is advantageous for designing ligands that fit precisely into the binding sites of biological targets like enzymes and receptors. mdpi.com

One of the most significant features of the adamantane moiety is its high lipophilicity. nih.gov Often described as a "lipophilic bullet," its incorporation into a drug molecule can enhance pharmacokinetic properties by increasing its ability to cross cell membranes and the blood-brain barrier. nih.gov This feature has been exploited to improve the absorption, distribution, and stability of various pharmaceuticals. mdpi.comnih.gov Furthermore, the adamantane cage is metabolically robust; its carbon skeleton is resistant to degradation by metabolic enzymes, which can protect adjacent functional groups and prolong the drug's half-life in the body. mdpi.comnih.gov These foundational principles have led to the successful development of adamantane-containing drugs for a range of conditions, including viral infections, diabetes, and neurological disorders such as Alzheimer's and Parkinson's disease. nih.govmdpi.com

Overview of 1-(3-Aminopropyl)adamantane Hydrochloride as a Defined Chemical Probe for Academic Inquiry

While first-generation adamantane drugs like amantadine feature a functional group directly attached to the cage, subsequent research has explored the impact of introducing flexible linkers. 1-(3-Aminopropyl)adamantane Hydrochloride is a derivative that exemplifies this evolution. It consists of the adamantane core connected to a primary amine via a three-carbon (propyl) chain.

In academic and industrial research, 1-(3-Aminopropyl)adamantane Hydrochloride serves as a crucial chemical building block rather than a direct therapeutic agent. Its significance lies in providing a well-defined scaffold that combines the rigid, lipophilic adamantane cage with a reactive primary amine, separated by a flexible linker. This structure allows for the systematic synthesis of more complex molecules. Researchers utilize the terminal amine as a chemical handle for conjugation, enabling the construction of novel derivatives for screening and targeted studies. For instance, the free base, 3-(adamantan-1-yl)propan-1-amine, is a documented precursor in the synthesis of compounds like 1-(3-isocyanopropyl)adamantane, which are then used to create more elaborate molecules with potential biological activities.

The propyl linker offers spatial separation between the bulky cage and the functional amine, allowing each component to engage in distinct molecular interactions. This makes 1-(3-Aminopropyl)adamantane Hydrochloride a valuable tool for structure-activity relationship (SAR) studies, where researchers investigate how modifications to a molecule's structure affect its biological function. It provides a standardized starting point for creating libraries of compounds to probe biological systems and discover new therapeutic leads. nbinno.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1-adamantyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N.ClH/c14-3-1-2-13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12H,1-9,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWASCACKNUFQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185751 | |

| Record name | Adamantane, 1-(3-aminopropyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31897-98-0 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-propanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31897-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adamantane, 1-(3-aminopropyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantane, 1-(3-aminopropyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(adamantan-1-yl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 3 Aminopropyl Adamantane Hydrochloride

General Synthetic Strategies for Adamantane (B196018) Amines in Research Contexts

The introduction of amino groups to the adamantane skeleton is a key transformation for creating biologically active molecules. Research in this area focuses on developing efficient and selective methods to access a variety of adamantane amines, including those with alkylamine side chains.

Adamantane Cage Functionalization Approaches

Functionalizing the highly stable adamantane core presents a significant chemical challenge due to its strong C-H bonds. researchgate.net Methodologies are often centered on activating these bonds or leveraging the differential reactivity of its bridgehead (tertiary) and methylene (B1212753) (secondary) positions.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials. nih.gov Due to the high bond dissociation energies of adamantane's C-H bonds (approximately 99 kcal/mol for tertiary and 96 kcal/mol for secondary), highly reactive intermediates are required for activation. researchgate.netnih.gov

Recent advances have focused on photoredox and hydrogen-atom transfer (HAT) catalysis, which demonstrate excellent chemoselectivity for the strong tertiary C-H bonds. chemrxiv.orgacs.orgchemrxiv.org These methods can bypass more traditionally reactive sites in a molecule, allowing for precise modification of the adamantane cage. chemrxiv.orgchemrxiv.org For instance, certain amine-based catalyst systems show a high preference for adamantane's C-H bonds over weaker, activated C-H bonds found elsewhere in a substrate. chemrxiv.org

Transition metal catalysis also plays a role. Copper-catalyzed methods, for example, have been used for the carbonylative C-H activation of adamantane to generate imides, which are precursors to amines. nih.gov

| Method | Catalyst/Reagent Type | Target C-H Bond | Key Features |

| Photoredox/HAT Catalysis | Amine Radical Cations, Diaryl Ketones | Primarily Tertiary (Bridgehead) | High chemoselectivity for strong C-H bonds; functional group tolerance. researchgate.netchemrxiv.org |

| Transition Metal Catalysis | Copper (I) Complexes | Tertiary (Bridgehead) | Enables direct carbonylation and amidation reactions. nih.gov |

| Oxidative Functionalization | Cerium(IV) Ammonium (B1175870) Nitrate (CAN) | Tertiary (Bridgehead) | Proceeds via hydrogen abstraction by the NO3• radical, showing high selectivity. acs.org |

Electrophilic substitution is a foundational method for functionalizing adamantane. The reaction typically proceeds via the formation of a stable adamantyl carbocation at a bridgehead position. nih.gov

Bromination is a well-established example, where adamantane reacts readily with molecular bromine, often with the aid of a Lewis acid catalyst, to yield 1-bromoadamantane. wikipedia.org This halogenated derivative is a versatile intermediate that can be converted into a wide array of functional groups. Similarly, reactions with strong acids like sulfuric acid can produce adamantanone, providing a handle for further modifications at a secondary carbon position. wikipedia.org The Ritter reaction is another key electrophilic process where an adamantyl cation, generated from an alcohol or halide, is trapped by a nitrile (like acetonitrile) to form an N-substituted amide. nih.govnih.gov Subsequent hydrolysis of the amide yields the corresponding 1-aminoadamantane derivative. nih.govijpsr.com

| Reaction | Reagent(s) | Initial Product | Significance |

| Bromination | Br₂, Lewis Acid (optional) | 1-Bromoadamantane | Key intermediate for nucleophilic substitution to introduce amines, alcohols, etc. wikipedia.org |

| Nitration/Nitroxylation | Nitrating agents (e.g., HNO₃) | 1-Nitroadamantane | Direct introduction of a nitrogen-containing group, which can be reduced to an amine. nih.gov |

| Ritter Reaction | Nitrile (e.g., CH₃CN), H₂SO₄ | N-(1-Adamantyl)acetamide | Classic route to 1-aminoadamantane and its derivatives after hydrolysis. nih.govijpsr.com |

| Friedel-Crafts Reaction | Benzene, Lewis Acid | 1-Phenyladamantane | Method for C-C bond formation at the bridgehead position. wikipedia.org |

Radical reactions provide an alternative to ionic pathways for functionalizing adamantane. researchgate.net These methods typically involve the generation of an adamantyl radical through hydrogen atom abstraction. nih.gov Due to the strength of adamantane's C-H bonds, reactive radical species, such as those derived from peroxides, are often necessary. nih.govacs.org

Once formed, the adamantyl radical can participate in various transformations, including Giese-type additions to electron-deficient alkenes. nih.gov This allows for the formation of C-C bonds and the introduction of functionalized side chains. Acyladamantanes, which can be synthesized via radical C-H to C-C functionalization, are useful intermediates that can be converted to aminoalkyl derivatives through subsequent steps like reductive amination. nih.gov

De Novo Construction of Adamantane Frameworks Incorporating Aminoalkyl Moieties

While functionalization of the pre-formed cage is more common, constructing the adamantane skeleton from simpler cyclic or acyclic precursors is a powerful strategy for accessing derivatives with specific substitution patterns that are difficult to obtain otherwise. mdpi.comnih.gov

One of the most significant methods in this category is the Lewis acid-catalyzed rearrangement of other polycyclic hydrocarbons into the thermodynamically stable adamantane framework. wikipedia.orgnih.gov For instance, dicyclopentadiene can be hydrogenated and then rearranged using a catalyst like aluminum chloride to form adamantane. wikipedia.org By starting with appropriately substituted precursors, it is possible to build the adamantane cage with desired functionalities already in place. The protoadamantane-adamantane rearrangement is a key transformation used in the synthesis of 1,2-disubstituted adamantyl amines, where a nucleophile is first added to a protoadamantanone precursor before the cage is rearranged. nih.govmdpi.com

Amination and Salt Formation Techniques for Adamantane Derivatives

The final steps in the synthesis of adamantane amines often involve the direct introduction of the amino group and subsequent salt formation for improved stability and handling.

Amination is frequently achieved through nucleophilic substitution of a halogenated adamantane, such as 1-bromoadamantane, with an amine or ammonia (B1221849) equivalent. acs.orgnih.gov Another common approach is the hydrolysis of amides produced via the Ritter reaction. nih.govijpsr.comresearchgate.net For the synthesis of 1-(3-aminopropyl)adamantane, a plausible route would involve the functionalization of adamantane with a three-carbon chain containing a precursor to the amine, such as a nitrile or an azide, followed by reduction.

Once the free amine is obtained, conversion to the hydrochloride salt is a standard procedure. This is typically accomplished by treating a solution of the adamantane amine in an organic solvent (e.g., ethanol, ether) with hydrogen chloride, either as a gas or a solution in a suitable solvent. chemicalbook.comgoogle.com The hydrochloride salt then precipitates and can be isolated by filtration. chemicalbook.com

Specific Synthetic Routes to 1-(3-Aminopropyl)adamantane Hydrochloride

The synthesis of the target compound is a multi-step process that involves the initial attachment of a three-carbon chain to the adamantane core, followed by functional group transformation to yield the primary amine, and concluding with the formation of the hydrochloride salt.

Precursor Selection and Reaction Pathways for 3-Aminopropyl Attachment

The synthesis of the free base, 3-(adamantan-1-yl)propan-1-amine, is the crucial first stage. A common and effective strategy involves the synthesis of an intermediate, adamantane-1-propanenitrile, which can then be reduced to the desired primary amine.

Several pathways can be employed to generate the nitrile intermediate:

Grignard Reaction: A highly effective method begins with a halogenated adamantane, such as 1-bromoadamantane. This precursor is reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent, 1-adamantylmagnesium bromide. wikipedia.orgwisc.edu This organometallic intermediate is a potent nucleophile. Subsequent reaction with acrylonitrile (CH₂=CHCN) followed by an acidic workup would yield the desired adamantane-1-propanenitrile. The Grignard reagent attacks the β-carbon of the acrylonitrile in a Michael addition.

Alkylation: An alternative route involves the direct alkylation of an adamantane derivative with a suitable three-carbon chain containing a nitrile. For instance, reacting 1-bromoadamantane with the sodium salt of malononitrile, followed by hydrolysis and decarboxylation, can also lead to the propanenitrile derivative.

Once adamantane-1-propanenitrile is obtained, it is converted to 3-(adamantan-1-yl)propan-1-amine. This is typically achieved through reduction. Potent reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran are highly effective for converting nitriles to primary amines. doubtnut.com Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like platinum or palladium, is another viable method. doubtnut.com

Table 1: Precursors and Reagents for 3-Aminopropyl Attachment

| Step | Precursor | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 (Grignard Route) | 1-Bromoadamantane | Magnesium (Mg), Diethyl Ether | 1-Adamantylmagnesium bromide |

| 2 (Grignard Route) | 1-Adamantylmagnesium bromide | Acrylonitrile, H₃O⁺ workup | Adamantane-1-propanenitrile |

| 3 (Reduction) | Adamantane-1-propanenitrile | Lithium Aluminum Hydride (LiAlH₄) or H₂/Catalyst | 3-(Adamantan-1-yl)propan-1-amine |

Hydrochloride Salt Formation Methodologies

The conversion of the free base, 3-(adamantan-1-yl)propan-1-amine, into its hydrochloride salt is a standard acid-base reaction performed to enhance the compound's stability and water solubility. spectroscopyonline.comoxfordreference.com The lone pair of electrons on the primary amine's nitrogen atom acts as a base, readily accepting a proton from a strong acid like hydrochloric acid (HCl). youtube.com

The methodology is generally straightforward:

The purified 3-(adamantan-1-yl)propan-1-amine free base is dissolved in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol.

A solution of hydrochloric acid is then added. This can be in the form of concentrated aqueous HCl, or more commonly, anhydrous HCl gas dissolved in a solvent like ether or dioxane to prevent the introduction of water. sciencemadness.org

Upon addition of the acid, the amine is protonated, forming the ammonium cation, which pairs with the chloride anion. youtube.com This results in the formation of the ionic salt, 1-(3-aminopropyl)adamantane hydrochloride.

The salt is typically much less soluble in the organic solvent than the free base and precipitates out of the solution. sciencemadness.org The crystalline solid can then be isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under a vacuum.

This process yields a stable, crystalline solid that is more amenable to handling and formulation for research purposes than the often-oily free base. jst.go.jp

Advanced Derivatization and Structural Modifications for Research Applications

The primary amine group of 1-(3-aminopropyl)adamantane serves as a key functional handle for covalent modification, enabling its use in a wide range of research applications, from the development of molecular probes to the systematic exploration of structure-activity relationships.

Conjugation Strategies for Molecular Probes and Hybrid Systems

The nucleophilic primary amine of 1-(3-aminopropyl)adamantane (after neutralization of the hydrochloride salt to the free base) is an excellent target for conjugation to other molecules. This allows the lipophilic adamantane cage to be tethered to reporters, affinity tags, or other functional moieties to create molecular probes and hybrid systems.

A predominant strategy for labeling primary amines involves the use of amine-reactive succinimidyl esters (NHS esters). thermofisher.combiotium.com These reagents react efficiently with non-protonated aliphatic amines at a slightly basic pH (typically 7.2-9.0) to form a highly stable amide bond. thermofisher.combio-techne.com The reaction involves the nucleophilic attack of the amine on the ester carbonyl, leading to the displacement of the N-hydroxysuccinimide (NHS) leaving group. thermofisher.com

This chemistry allows for the conjugation of 1-(3-aminopropyl)adamantane to a vast array of molecules, including:

Fluorophores: Attaching fluorescent dyes (e.g., fluorescein, rhodamine, or cyanine dyes) functionalized as NHS esters allows for the creation of fluorescent probes to track the localization of the adamantane moiety within biological systems. thermofisher.com

Biotin: Conjugation to biotin-NHS ester creates a high-affinity probe for detection or purification using streptavidin-based systems.

Peptides and Proteins: Heterobifunctional crosslinkers with an NHS ester on one end can be used to link the adamantane derivative to proteins or peptides. thermofisher.com

Table 2: Common Amine-Reactive Functional Groups for Conjugation

| Reactive Group | Target Functional Group | Resulting Linkage | Key Features |

|---|---|---|---|

| Succinimidyl Ester (NHS) | Primary Amine | Amide | Highly stable, common, efficient reaction at pH 7.2-9. thermofisher.combiotium.com |

| Isothiocyanate (ITC) | Primary Amine | Thiourea | Stable bond, common alternative to NHS esters. thermofisher.com |

| Aldehyde/Ketone | Primary Amine | Imine (Schiff Base) | Reversible linkage, can be stabilized by reduction to a secondary amine. |

Synthesis of Analogues for Comprehensive Structure-Activity Relationship (SAR) Studies

To understand how the structure of a molecule relates to its biological activity, researchers systematically synthesize a series of analogues. nih.gov 1-(3-Aminopropyl)adamantane hydrochloride is a versatile starting point for such Structure-Activity Relationship (SAR) studies. Modifications can be made to the adamantane cage, the propyl linker, and the terminal amino group to probe the structural requirements for a desired biological effect. mdpi.com

Key strategies for analogue synthesis include:

N-Functionalization: The primary amine can be readily converted into a wide range of secondary or tertiary amines (via N-alkylation) or amides (via N-acylation). For example, reacting the amine with various acyl chlorides or carboxylic acids (using coupling agents) can introduce diverse substituents. mdpi.com Conjugating the amine to different amino acids is another strategy to explore interactions with biological targets. mdpi.com

Linker Modification: The length and nature of the linker can be varied. Analogues with shorter (ethyl) or longer (butyl, pentyl) alkyl chains can be synthesized to determine the optimal distance between the adamantane scaffold and the amino group.

Adamantane Cage Substitution: While more synthetically challenging, substituents can be introduced onto the adamantane cage itself. For instance, hydroxylation at the C-3 position could alter the molecule's polarity and hydrogen bonding capabilities. researchgate.net

These systematic modifications allow researchers to build a detailed understanding of the pharmacophore, guiding the design of new molecules with improved potency, selectivity, or metabolic stability. nih.gov

Table 3: Strategies for Analogue Synthesis in SAR Studies

| Modification Site | Type of Modification | Example Reaction | Purpose |

|---|---|---|---|

| Amino Group | N-Acylation | Reaction with an acyl chloride (R-COCl) | Introduce amide functionalities with varying R-groups. |

| Amino Group | N-Alkylation | Reductive amination with an aldehyde/ketone | Introduce secondary/tertiary amines. |

| Propyl Linker | Chain Length Variation | Synthesize homologues (e.g., ethyl, butyl) | Determine optimal spacer length. |

| Adamantane Cage | Bridgehead Substitution | Hydroxylation or Halogenation | Modulate lipophilicity and introduce H-bonding potential. researchgate.net |

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to construct a detailed article focusing solely on the molecular and cellular mechanisms of 1-(3-AMINOPROPYL)ADAMANTANE HYDROCHLORIDE as per the requested outline.

The performed searches did not yield specific studies investigating the interactions of this exact compound with NMDA receptors, other ion channels, or the dopaminergic system. The available research on adamantane derivatives is extensive but concentrates almost exclusively on its close structural analogues, such as amantadine (B194251) and memantine (B1676192).

While these related compounds have well-documented mechanisms that align with the subtopics of the requested article—including non-competitive NMDA receptor antagonism, modulation of receptor kinetics, and interactions with the dopaminergic system—attributing these specific findings to 1-(3-AMINOPROPYL)ADAMANTANE HYDROCHLORIDE without direct evidence would be scientifically inaccurate and speculative.

Therefore, to adhere to the strict requirements of focusing solely on 1-(3-AMINOPROPYL)ADAMANTANE HYDROCHLORIDE and maintaining scientific accuracy, the requested article cannot be generated at this time. Further research and publication of data specific to this compound are required to fulfill such a request.

Molecular and Cellular Mechanistic Investigations

Interactions with Ion Channels and Receptors in In Vitro and Ex Vivo Models

Sigma Receptor Ligand Properties and Their Functional Implications

The sigma-1 and sigma-2 receptors are unique intracellular proteins that have emerged as important targets in pharmacology. nih.gov Adamantane (B196018) derivatives, notably amantadine (B194251) and memantine (B1676192), have been investigated for their interaction with these receptors.

The functional implications of sigma receptor binding are significant. Agonist activity at sigma-1 receptors has been shown to potentiate intracellular calcium efflux, a key process in cellular signaling. nih.gov Furthermore, these receptors are involved in the regulation of cell morphology, such as promoting neurite sprouting in cell cultures. nih.gov Given that adamantane derivatives can exhibit affinity for sigma receptors, it is plausible that 1-(3-aminopropyl)adamantane hydrochloride could also possess such properties, though this requires experimental confirmation.

Table 1: Sigma Receptor Binding Affinity of Related Adamantane Compounds

| Compound | Receptor | Binding Affinity (Ki) | Source |

| Amantadine | Sigma-1 | ~20.25 µM | nih.gov |

| Memantine | Sigma-1 | ~19.98 µM | nih.gov |

This table presents data for structurally related compounds to infer potential properties of 1-(3-aminopropyl)adamantane hydrochloride.

Enzymatic Interaction and Inhibition Studies

The rigid, lipophilic adamantane cage is a privileged scaffold in medicinal chemistry, often incorporated into molecules to enhance their interaction with enzymatic targets.

Cholinesterase Inhibition by Adamantane-Based Heterodimers

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system. mdpi.comnih.gov While direct studies on 1-(3-aminopropyl)adamantane hydrochloride as a cholinesterase inhibitor are not prominent, the adamantane moiety is a key component in the design of various cholinesterase inhibitors. nih.govnih.govresearchgate.netrsc.org

Research has focused on adamantane-based heterodimers, where the adamantane unit is linked to another pharmacophore known to interact with cholinesterases. For example, adamantyl-based ester derivatives have been synthesized and evaluated for their AChE and BChE inhibitory activities. mdpi.com In one study, a compound bearing a 2,4-dichloro substituent on a phenyl ring attached to an adamantane ester showed the strongest inhibition against AChE with an IC50 value of 77.15 µM. mdpi.com Another derivative with a 3-methoxyphenyl (B12655295) ring was the most potent against BChE, with an IC50 of 223.30 µM. nih.gov These findings highlight that the adamantane scaffold can be effectively utilized to create potent and selective cholinesterase inhibitors.

Table 2: Cholinesterase Inhibition by Adamantane-Based Derivatives

| Compound Derivative | Target Enzyme | IC50 Value | Source |

| Adamantyl-ester with 2,4-dichloro phenyl | AChE | 77.15 µM | mdpi.com |

| Adamantyl-ester with 3-methoxyphenyl | BChE | 223.30 µM | nih.gov |

This table shows inhibitory activities of adamantane derivatives, suggesting the potential for molecules like 1-(3-aminopropyl)adamantane to be used as a scaffold for such inhibitors.

Investigation of 11β-HSD1 Enzyme Inhibition Potential

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating glucocorticoid levels and is a target for metabolic disease therapies. mdpi.comsemanticscholar.orgnih.gov The adamantane scaffold is a feature in many investigational 11β-HSD1 inhibitors. nih.govresearchgate.net Adamantyl triazoles and adamantyl ethanone (B97240) pyridyl derivatives have been identified as potent and selective inhibitors of human 11β-HSD1. mdpi.comnih.gov

Structure-activity relationship (SAR) studies have shown that the substitution pattern on the adamantane ring is crucial for potency. For instance, substitution at the C-2 position of the adamantane ring has been found to be preferable over C-1 substitution for inhibitory activity against human 11β-HSD1. nih.gov The most potent inhibitors in some series have displayed IC50 values in the low nanomolar range, around 34-48 nM, against human 11β-HSD1. nih.gov While specific data for 1-(3-aminopropyl)adamantane hydrochloride is unavailable, its adamantane structure makes it a relevant starting point for the design of novel 11β-HSD1 inhibitors.

Table 3: 11β-HSD1 Inhibition by Adamantyl Derivatives

| Compound Class | Target Enzyme | IC50 Range | Source |

| Adamantyl ethanone pyridyl derivatives | human 11β-HSD1 | 34-48 nM | nih.gov |

| Adamantyl triazoles | 11β-HSD1 | Potent inhibition reported | mdpi.com |

This table illustrates the inhibitory potential of various adamantane-based compounds against 11β-HSD1.

Aurora-A Kinase Inhibition in Cellular Assays

Aurora-A kinase is a serine/threonine kinase that is essential for cell cycle progression, and its inhibitors are investigated as potential anticancer agents. nih.gov The adamantane moiety has been incorporated into hybrid molecules to explore their potential as Aurora-A kinase inhibitors. tandfonline.com

For example, a series of adamantyl-oxadiazole derivatives were synthesized and evaluated for their inhibitory activity against Aurora-A kinase. tandfonline.com In these studies, the most potent compounds exhibited IC50 values in the micromolar range, with some reaching 36.6 µM. tandfonline.com Cellular assays are crucial for determining the efficacy of these inhibitors. Such assays typically measure cell viability, apoptosis, and cell cycle arrest in cancer cell lines. nih.govnih.gov For instance, treatment of neuroblastoma cells with the Aurora-A inhibitor alisertib, followed by radiation, led to increased DNA damage and apoptosis. nih.gov While there is no direct evidence of 1-(3-aminopropyl)adamantane hydrochloride inhibiting Aurora-A kinase, the established use of the adamantane scaffold in this area suggests it as a viable chemical starting point.

Table 4: Aurora-A Kinase Inhibition by Adamantyl-Hybrid Compounds

| Compound Derivative | Target Enzyme | IC50 Value | Source |

| Adamantyl-oxadiazole hybrid 2a | Aurora-A Kinase | 36.6 µM | tandfonline.com |

| Adamantyl-oxadiazole hybrid 2b | Aurora-A Kinase | 38.8 µM | tandfonline.com |

This table presents the inhibitory activity of adamantane-containing hybrids against Aurora-A kinase.

Intracellular Signaling Pathway Modulation in Cell Culture Models

Adamantane derivatives can influence intracellular signaling, particularly pathways involving calcium.

Regulation of Intracellular Calcium Flux in Neuronal Systems

Intracellular calcium (Ca2+) is a vital second messenger that governs a multitude of neuronal functions. nih.gov The modulation of calcium influx is a key mechanism for many neuroprotective agents. Adamantane derivatives have been studied for their ability to interact with channels that regulate calcium flow, such as NMDA receptors and voltage-gated calcium channels (VGCCs). rsc.org

Studies on adamantane amine derivatives have shown that by conjugating different functional groups to the amantadine structure, it is possible to create compounds that inhibit both NMDA receptor channels and VGCCs. rsc.org Certain derivatives displayed significant inhibition of both channels at a concentration of 100 µM. rsc.org The overactivation of NMDA receptors leads to excessive calcium influx and subsequent excitotoxicity, a process implicated in neurodegenerative disorders. By modulating these channels, adamantane compounds can potentially regulate intracellular calcium flux and offer neuroprotection. Although direct studies on 1-(3-aminopropyl)adamantane hydrochloride are lacking, its structural similarity to other aminoadamantanes suggests it may have a role in modulating neuronal calcium signaling.

Table 5: Inhibitory Activity of Adamantane Amine Derivatives on Neuronal Channels

| Compound Derivative | Target | Inhibition at 100 µM | Source |

| Adamantane amine derivative 1 | NMDA Receptor Channel | 66.7 - 89.5% | rsc.org |

| Adamantane amine derivative 1 | Voltage-Gated Calcium Channel | 39.6 - 85.7% | rsc.org |

| Adamantane amine derivative 2 | NMDA Receptor Channel | 66.7 - 89.5% | rsc.org |

| Adamantane amine derivative 2 | Voltage-Gated Calcium Channel | 39.6 - 85.7% | rsc.org |

| Adamantane amine derivative 5 | NMDA Receptor Channel | 66.7 - 89.5% | rsc.org |

| Adamantane amine derivative 5 | Voltage-Gated Calcium Channel | 39.6 - 85.7% | rsc.org |

| Adamantane amine derivative 10 | NMDA Receptor Channel | 66.7 - 89.5% | rsc.org |

| Adamantane amine derivative 10 | Voltage-Gated Calcium Channel | 39.6 - 85.7% | rsc.org |

This table summarizes the inhibitory effects of various adamantane amine derivatives on channels involved in neuronal calcium flux.

Studies on Specific Biochemical Pathway Interventions

The biochemical interventions of aminoadamantanes are multifaceted. While the precise pathways affected by 1-(3-aminopropyl)adamantane hydrochloride have not been specifically detailed in the available literature, the mechanisms of its parent compound, amantadine, are better understood. Amantadine's therapeutic effects in non-antiviral contexts are largely attributed to its influence on neurotransmitter systems. patsnap.com

Research indicates that amantadine enhances dopaminergic transmission by promoting the release of dopamine (B1211576) from presynaptic neurons and by inhibiting its reuptake. patsnap.comnih.gov This action increases the concentration of dopamine in the synaptic cleft, which is a key factor in its use for certain neurological conditions. patsnap.com

Furthermore, amantadine acts as a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor in the brain. patsnap.comdrugbank.comwikipedia.org Overactivation of NMDA receptors can lead to neuronal damage, and by modulating this pathway, amantadine may offer neuroprotective effects. patsnap.com The compound is also known to interact with the sigma σ1 receptor. wikipedia.org These mechanisms highlight the ability of the adamantane cage structure to interact with key proteins involved in major signaling pathways.

Antiviral Mechanisms at the Molecular Level (e.g., Influenza A M2 Protein Interaction)

The primary antiviral mechanism for amantadine and related compounds is the inhibition of the Influenza A virus M2 protein. nih.govnih.gov The M2 protein forms a homotetrameric proton channel embedded in the viral envelope, which is crucial for the viral life cycle. nih.govnih.gov After the virus enters a host cell via an endosome, this channel is activated by the low pH of the endosomal compartment, allowing protons to flow into the virion. nih.govrcsb.org This acidification process is essential for uncoating—the dissociation of the viral matrix protein (M1) from the ribonucleoprotein (RNP) core—which releases the viral genetic material into the cytoplasm, a necessary step for replication. nih.gov

Aminoadamantanes, including amantadine, physically block this M2 proton channel. nih.govrcsb.org Structural studies have identified the binding site within the pore of the M2 channel. nih.govrcsb.org By occluding the channel, the drug prevents the influx of protons, thereby inhibiting the viral uncoating process and halting replication. patsnap.comnih.govnih.gov The efficacy of this mechanism is highly dependent on the amino acid sequence of the M2 transmembrane domain; mutations in this region can confer resistance to this class of drugs. nih.gov While this mechanism is well-established for amantadine, it is the foundational model for the antiviral activity of other aminoadamantane derivatives. actanaturae.ru

Antimicrobial Mechanisms at the Cellular Level

The adamantane scaffold is a recurring motif in the development of new antimicrobial agents. Various derivatives have been synthesized and tested against a range of pathogens, demonstrating the versatility of this chemical structure in exerting antimicrobial effects.

Studies on novel adamantane-containing thiazole (B1198619) derivatives have shown potent broad-spectrum antibacterial activity. nih.govnih.govresearchgate.net For example, certain (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines displayed significant inhibitory action against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and to a lesser extent, against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov Similarly, adamantane-isothiourea hybrid derivatives have also been reported to possess broad-spectrum antibacterial activity. mdpi.com The data below summarizes the minimum inhibitory concentration (MIC) for selected adamantane-thiazole derivatives against various microbial strains.

| Compound | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 5c (thiazole derivative) | S. aureus | 3.9 | nih.gov |

| Compound 5g (thiazole derivative) | S. aureus | 3.9 | nih.gov |

| Compound 5l (thiazole derivative) | S. aureus | 1.95 | nih.gov |

| Compound 5m (thiazole derivative) | S. aureus | 3.9 | nih.gov |

| Compound 5q (thiazole derivative) | B. subtilis | 3.9 | nih.gov |

| Compound 5b (thiazole derivative) | C. albicans | 7.81 | nih.gov |

| Compound 5l (thiazole derivative) | C. albicans | 3.9 | nih.gov |

| Compound 5q (thiazole derivative) | C. albicans | 7.81 | nih.gov |

In the realm of antifungal research, adamantane derivatives have shown notable activity against pathogenic fungi. mdpi.com For instance, certain hydrazide-hydrazones with a 1-adamantane carbonyl moiety and various Schiff bases have demonstrated good antifungal properties against Candida albicans. mdpi.com The fungicidal or fungistatic effect often depends on the specific substitutions made to the adamantane core, highlighting the importance of the lipophilic adamantane cage in interacting with fungal cell membranes or intracellular targets. mdpi.com

The discovery of the trypanocidal activity of amantadine and rimantadine (B1662185) has spurred research into other aminoadamantane derivatives as potential treatments for African trypanosomiasis, a disease caused by Trypanosoma brucei. nih.govnih.gov Research has consistently shown that structural modifications to the adamantane skeleton can substantially increase potency against the parasite. nih.govnih.govresearchgate.net

A key finding is that increasing the lipophilicity of the molecule, often by adding bulky or long alkyl side chains to the adamantane ring, generally enhances its trypanocidal activity. nih.govnih.gov For example, one study reported that substituting the adamantane ring at the 3-position with phenyl or cyclohexyl groups increased activity against T. brucei by 9- and 49-fold, respectively, compared to amantadine. nih.gov Another study synthesized new 1-alkyl-2-aminoadamantanes and found a synergistic effect between the lipophilicity of the C1 side chain and the C2 functionality on trypanocidal potency. nih.gov The table below presents the in vitro activity of various aminoadamantane derivatives against bloodstream-form T. brucei.

| Compound | Description | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Amantadine | 1-amino-adamantane | 14.0 | nih.gov |

| Rimantadine | α-methyl-1-adamantane methylamine | 6.7 | nih.gov |

| Compound 2/177 | 1-amino-3-isopropyl-adamantane | 2.8 | nih.gov |

| Compound 2/180 | 1-amino-3-phenyl-adamantane | 1.6 | nih.gov |

| Compound 2/182 | 1-amino-3-cyclohexyl-adamantane | 0.29 | nih.gov |

| Compound 1c (1-alkyl-2-aminoadamantane) | R = C₈H₁₇ | 0.28 | nih.gov |

| Compound 1d (1-alkyl-2-aminoadamantane) | R = C₁₀H₂₁ | 0.31 | nih.gov |

Studies on Protein and Lipid Covalent Cross-linking in Pathological Research Models

There is no direct evidence in the reviewed scientific literature of 1-(3-aminopropyl)adamantane hydrochloride being used as a covalent cross-linking agent for proteins or lipids in pathological research models. Chemical cross-linking is a technique used to form covalent bonds between molecules that are in close proximity, providing structural insights or creating stabilized molecular complexes. nih.gov This process typically involves bifunctional reagents that can react with specific functional groups on proteins, such as primary amines (-NH2) or carboxyl groups (-COOH). nih.govresearchgate.net

Given its structure, 1-(3-aminopropyl)adamantane hydrochloride possesses a primary amine at the terminus of its propyl side chain. In theory, this amine group could serve as a target for various cross-linking reagents, such as glutaraldehyde (B144438) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which readily react with primary amines. nih.govresearchgate.net This would allow the adamantane moiety to be covalently attached to proteins or other biomolecules. However, studies demonstrating this specific application for this compound were not identified.

In a related concept, the adamantane moiety has been used in the design of chimeric compounds for targeted protein degradation (e.g., PROTACs), where it serves as a hydrophobic tag to induce degradation of a target protein, but this mechanism relies on recruiting cellular machinery rather than direct covalent cross-linking between two distinct proteins. nih.gov

Research Applications in Controlled Biological Systems

Use in Neuronal Cell Culture Models for Excitotoxicity Research

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate (B1630785), is a key mechanism in various neurodegenerative disorders. fujifilmcdi.cominnoprot.com In vitro neuronal cell culture models are fundamental tools for investigating the mechanisms of excitotoxicity and for screening potential neuroprotective compounds. nih.govcreative-biolabs.com Primary cortical or hippocampal neurons, or human induced pluripotent stem cell (hiPSC)-derived neurons, are cultured and then exposed to excitotoxic agents like glutamate or N-methyl-D-aspartate (NMDA). fujifilmcdi.comnih.gov

The potential neuroprotective effects of 1-(3-AMINOPROPYL)ADAMANTANE HYDROCHLORIDE can be assessed in these systems. The typical experimental setup involves pre-treating the neuronal cultures with the compound before inducing excitotoxicity. innoprot.com The viability of the neurons is then quantified using various assays, such as measuring lactate (B86563) dehydrogenase (LDH) release (an indicator of cell death), or by using fluorescent viability dyes. innoprot.comcreative-biolabs.com Further endpoints can include the analysis of neurite outgrowth and the activation of caspases, which are enzymes involved in apoptosis or programmed cell death. innoprot.comcreative-biolabs.com

Table 1: Methodologies in Neuronal Cell Culture for Excitotoxicity Research

| Parameter | Description | Common Assays |

|---|---|---|

| Cell Viability | Assessment of the overall health and number of living neurons after an excitotoxic insult. | MTT assay, Calcein-AM/Ethidium homodimer-1 staining, LDH release assay. innoprot.comcreative-biolabs.com |

| Neurite Outgrowth | Measurement of the length and branching of neuronal processes as an indicator of neuronal health and recovery. | Immunofluorescence staining for neuronal markers (e.g., β-III tubulin) followed by automated image analysis. innoprot.com |

| Apoptosis | Detection of programmed cell death pathways activated by the excitotoxic stimulus. | Caspase activation assays, TUNEL staining. innoprot.com |

| Calcium Imaging | Monitoring of intracellular calcium levels, as dysregulation of calcium homeostasis is a key event in excitotoxicity. | Fura-2 or Fluo-4 imaging. fujifilmcdi.com |

Application in Synaptosomal Preparations for Neurotransmitter Dynamics Studies

Synaptosomes are isolated, sealed nerve terminals that retain the essential machinery for neurotransmitter uptake, storage, and release. nih.govnih.gov They serve as an invaluable ex vivo model to study the presynaptic effects of chemical compounds. nih.govjove.com The application of 1-(3-AMINOPROPYL)ADAMANTANE HYDROCHLORIDE to synaptosomal preparations allows for the detailed investigation of its influence on the dynamics of various neurotransmitters, such as dopamine (B1211576) and serotonin.

In a typical experiment, synaptosomes are prepared from specific brain regions of rodents. nih.govresearchgate.net These preparations are then incubated with radiolabeled neurotransmitters or their precursors to load the vesicles. The effect of 1-(3-AMINOPROPYL)ADAMANTANE HYDROCHLORIDE on neurotransmitter release can be studied under basal conditions or following depolarization, which can be induced by high potassium concentrations or specific chemical agents. nih.gov Furthermore, its impact on neurotransmitter reuptake can be assessed by measuring the clearance of neurotransmitters from the synaptic cleft. nih.gov

Cellular Assays for Antimicrobial Efficacy Screening

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. nih.gov Adamantane (B196018) derivatives have been explored for their potential antibacterial and antifungal properties. Cellular assays are the primary method for screening the antimicrobial efficacy of compounds like 1-(3-AMINOPROPYL)ADAMANTANE HYDROCHLORIDE. nih.govresearchgate.net

These assays typically involve exposing a panel of clinically relevant bacteria and fungi to the test compound. nih.govpurdue.edu Common methods include broth microdilution, which determines the minimum inhibitory concentration (MIC), and agar (B569324) diffusion assays (disk diffusion or well diffusion), which measure the zone of growth inhibition around the compound. nih.gov More advanced techniques like flow cytometry or assays using metabolic indicators such as resazurin (B115843) can provide more rapid and quantitative data on microbial viability. nih.gov

Table 2: Common Cellular Assays for Antimicrobial Screening

| Assay Type | Principle | Key Endpoint |

|---|---|---|

| Broth Microdilution | Serial dilutions of the compound are incubated with a standardized inoculum of the microorganism in a liquid growth medium. | Minimum Inhibitory Concentration (MIC) - the lowest concentration that inhibits visible growth. nih.gov |

| Agar Diffusion | A disk or well containing the compound is placed on an agar plate inoculated with the microorganism. The compound diffuses into the agar. | Zone of Inhibition - the diameter of the area around the disk/well where microbial growth is inhibited. nih.gov |

| Resazurin Assay | The blue dye resazurin is reduced to the pink, fluorescent resorufin (B1680543) by metabolically active cells. | A change in color or fluorescence indicates cell viability. nih.gov |

| Time-Kill Kinetics | The rate of killing of a microbial population by the compound is determined over time. | Log reduction in viable cell count over time. nih.gov |

Parasite Culture Systems for Antiparasitic Activity Assessment

Parasitic diseases remain a major global health concern, and there is a continuous need for new antiparasitic drugs. numberanalytics.com In vitro culture systems for various parasites, such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma species, are essential for the initial screening of potential antiparasitic compounds. numberanalytics.comscienceopen.comnih.gov

To assess the antiparasitic activity of 1-(3-AMINOPROPYL)ADAMANTANE HYDROCHLORIDE, it would be introduced into a culture of the target parasite. For instance, in the case of P. falciparum, this would typically involve culturing the parasite in human red blood cells. mmv.org The efficacy of the compound is then determined by measuring the inhibition of parasite growth, often using DNA-intercalating dyes or enzyme-based assays. numberanalytics.comscienceopen.com Similar systems exist for other parasites, allowing for the evaluation of a compound's activity against different life cycle stages. nih.govresearchgate.net

Receptor Binding Assays and Functional Bioassays for Target Engagement

To understand the mechanism of action of a compound, it is crucial to identify its molecular targets. Receptor binding assays are used to determine the affinity of a compound for a specific receptor. nih.govlabome.com These assays often use a radiolabeled or fluorescently tagged ligand that is known to bind to the target receptor. merckmillipore.comnih.gov The ability of 1-(3-AMINOPROPYL)ADAMANTANE HYDROCHLORIDE to displace the labeled ligand from the receptor is then measured, providing an indication of its binding affinity. merckmillipore.com

Functional bioassays are complementary to binding assays and are used to determine the effect of the compound on the activity of the target. fyonibio.com For example, if the target is a G-protein coupled receptor, a functional assay might measure changes in downstream signaling molecules like cyclic AMP. If the target is an ion channel, electrophysiological techniques like patch-clamping can be used to measure changes in ion flow across the cell membrane.

Strategic Employment as a Chemical Probe in Mechanistic Biological Investigations

A chemical probe is a small molecule with a well-defined mechanism of action that can be used to study the function of a specific protein or pathway in a biological system. nih.govtandfonline.compageplace.de For 1-(3-AMINOPROPYL)ADAMANTANE HYDROCHLORIDE to be employed as a chemical probe, it would need to demonstrate high potency and selectivity for a particular biological target. nih.govnih.gov

Once validated, such a probe can be used to investigate the role of its target in various cellular processes. mskcc.org For example, if it selectively inhibits a particular enzyme, it can be used to study the consequences of that enzyme's inhibition in a cellular or even a whole organism context. The development of a chemical probe often involves synthesizing analogues, including an inactive control compound that is structurally similar but does not interact with the target, to ensure that the observed biological effects are due to on-target activity. nih.gov

Preclinical Animal Models for Mechanistic Insight (e.g., Neurological Disease Models, Infection Models)

Preclinical animal models are essential for understanding disease pathophysiology and for evaluating the in vivo efficacy of potential therapeutic agents before they can be considered for human trials. nih.govnih.govneurodegenerationresearch.eu

In the context of neurological diseases, 1-(3-AMINOPROPYL)ADAMANTANE HYDROCHLORIDE could be tested in models of Parkinson's disease, Alzheimer's disease, or stroke. youtube.comyoutube.com These models can be generated through genetic modification or by the administration of neurotoxins to mimic the pathological features of the human disease. nih.govyoutube.com The compound's effect on behavioral outcomes, neuropathology, and biochemical markers would be assessed.

For infectious diseases, the compound's efficacy would be evaluated in animal models of bacterial or fungal infections. nih.goviitri.orgibtbioservices.combio-techne.comcriver.com These models involve infecting the animals with a specific pathogen and then administering the test compound. iitri.orgbio-techne.com Key outcome measures include animal survival, reduction in pathogen load in various organs, and modulation of the host immune response.

Analytical Methodologies for Research Characterization and Quantification

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopy is a cornerstone for the molecular-level investigation of 1-(3-aminopropyl)adamantane hydrochloride, offering definitive proof of its chemical structure and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(3-aminopropyl)adamantane hydrochloride. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of 1-(3-aminopropyl)adamantane hydrochloride would exhibit characteristic signals for both the adamantane (B196018) cage and the aminopropyl side chain. The adamantane protons typically appear as a series of broad multiplets in the upfield region (approximately 1.5-2.0 ppm). The protons of the propyl chain would be more distinct: the methylene (B1212753) group adjacent to the adamantane cage, the central methylene group, and the methylene group attached to the nitrogen atom would each give rise to separate signals. The -NH3+ protons of the hydrochloride salt would likely appear as a broad singlet further downfield, with its chemical shift being sensitive to the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides complementary information. Adamantane itself is a common standard for solid-state ¹³C NMR, showing two well-defined peaks for its CH and CH₂ groups at approximately 38.48 ppm and 29.45 ppm, respectively. nih.gov In 1-(3-aminopropyl)adamantane hydrochloride, the adamantane cage would show distinct signals for its quaternary, methine (CH), and methylene (CH₂) carbons. The three carbons of the propyl chain would also be clearly resolved, providing definitive evidence for the side chain's structure and its attachment to the adamantane core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(3-Aminopropyl)adamantane Hydrochloride Predicted values are based on the analysis of adamantane and related aminoadamantane derivatives.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Adamantane CH | ~1.7-2.0 (multiplet) | ~38-40 |

| Adamantane CH₂ | ~1.5-1.7 (multiplet) | ~29-32 |

| Adamantane Quaternary C | - | ~35-37 |

| -CH₂- (adjacent to adamantane) | ~1.3-1.5 | ~40-45 |

| -CH₂- (central) | ~1.6-1.8 | ~25-30 |

| -CH₂- (adjacent to N) | ~2.8-3.1 | ~40-42 |

Mass spectrometry (MS) is used to determine the molecular weight of 1-(3-aminopropyl)adamantane hydrochloride and to gain structural information through its fragmentation pattern. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful. nih.gov In positive ionization mode, the compound would be expected to show a prominent molecular ion peak corresponding to the free base, [M+H]⁺. For 1-(3-aminopropyl)adamantane, the molecular formula is C₁₃H₂₃N, with a monoisotopic mass of 193.18 Da. The [M+H]⁺ ion would therefore be observed at m/z 194.19.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS or MS³) can be used to study fragmentation pathways, which would likely involve the loss of the aminopropyl side chain or fragmentation within the chain, and characteristic cleavages of the adamantane cage. nih.gov A key fragment would be the adamantyl cation or related structures, such as the peak at m/z 135, which is characteristic of the adamantane cage. nih.govnih.gov

Table 2: Predicted Mass Spectrometry Data for 1-(3-Aminopropyl)adamantane

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 194.19 | Molecular ion (protonated free base) |

| [M-NH₃]⁺ | 177.18 | Loss of ammonia (B1221849) from the side chain |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in 1-(3-aminopropyl)adamantane hydrochloride. The IR spectrum provides a molecular fingerprint, confirming the presence of the amine hydrochloride and the hydrocarbon scaffold. nih.gov

The spectrum would be characterized by:

N-H Stretching: A broad and strong absorption band in the region of 2500-3200 cm⁻¹ is characteristic of the ammonium (B1175870) (-NH₃⁺) group in the hydrochloride salt.

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ (typically around 2850-2950 cm⁻¹) correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the adamantane cage and the propyl chain. researchgate.net

N-H Bending: An absorption band around 1500-1600 cm⁻¹ is attributable to the asymmetric bending of the -NH₃⁺ group.

C-H Bending: Vibrations around 1450 cm⁻¹ are due to the scissoring and bending of the CH₂ groups. nist.govresearchgate.net

Adamantane Cage Vibrations: The spectrum will also contain a series of peaks in the fingerprint region (< 1300 cm⁻¹) that are characteristic of the adamantane cage structure.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for 1-(3-Aminopropyl)adamantane Hydrochloride

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Ammonium) | 2500 - 3200 (broad) | Characteristic of R-NH₃⁺ Cl⁻ |

| C-H Stretch (sp³) | 2850 - 2950 | Adamantane and propyl CH₂, CH |

| N-H Bend (Ammonium) | 1500 - 1600 | Asymmetric deformation of NH₃⁺ |

Advanced Analytical Approaches for Studying Molecular Interactions (e.g., Spectroscopy for Host-Guest Systems)

The bulky, lipophilic adamantane cage of 1-(3-aminopropyl)adamantane hydrochloride makes it an excellent candidate for participating in host-guest chemistry, for instance, by forming inclusion complexes with cyclodextrins. mdpi.com Advanced spectroscopic methods are used to study these non-covalent interactions.

Fluorescence Correlation Spectroscopy (FCS): If the adamantane derivative is fluorescently labeled, FCS can be a powerful technique to determine the stoichiometry and association constants of host-guest complexes. mdpi.comresearchgate.netnih.gov The method measures fluctuations in fluorescence intensity as molecules diffuse through a tiny observation volume. Upon binding to a larger host molecule (like β-cyclodextrin), the diffusion time of the fluorescently-labeled adamantane guest increases significantly. By titrating the labeled guest with the host, one can precisely calculate the binding affinity and stoichiometry of the complex formed. nih.gov

NMR Titration: ¹H NMR spectroscopy is highly sensitive to the local chemical environment. When 1-(3-aminopropyl)adamantane hydrochloride is encapsulated within a host molecule, the chemical shifts of its protons, particularly those on the adamantane cage, undergo significant changes (usually upfield shifts) due to the shielding environment inside the host's hydrophobic cavity. rsc.org By recording NMR spectra at various concentrations of the host molecule, a binding isotherm can be constructed, from which the association constant (Kₐ) for the host-guest complex can be determined.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is a powerful tool for characterizing the thermodynamics of host-guest interactions, providing information on the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the complexation in a single experiment. nih.gov

These advanced methods provide critical insights into the supramolecular behavior of 1-(3-aminopropyl)adamantane hydrochloride, which is essential for applications in areas like drug delivery and nanotechnology.

Future Directions and Emerging Research Avenues for 1 3 Aminopropyl Adamantane Hydrochloride

Development of Novel Adamantane-Based Chemical Biology Tools and Imaging Agents

The unique physicochemical properties of the adamantane (B196018) cage make it an ideal component for creating sophisticated chemical biology tools. Its lipophilicity allows for interaction with lipid membranes, while its rigid structure provides a stable platform for attaching fluorophores, affinity tags, or reactive groups. nih.gov

Future research will likely focus on leveraging the 1-(3-aminopropyl)adamantane structure to design novel probes for biological systems. The primary amine of the aminopropyl chain offers a convenient point for chemical modification, allowing for the conjugation of fluorescent dyes for use in cellular imaging or linkers for affinity chromatography to identify binding partners. Furthermore, the adamantane moiety itself can serve as an "anchor" to position these tools within specific cellular compartments, like the lipid bilayer of cell membranes, enabling the study of surface recognition phenomena. nih.govpensoft.net The use of adamantane as a reference standard in solid-phase nuclear magnetic resonance (NMR) spectroscopy underscores its stability and predictable behavior, qualities that are highly desirable in the design of reliable imaging and analytical probes. pensoft.net

Table 1: Potential Applications in Chemical Biology

| Tool/Agent Type | Potential Application Based on Adamantane Scaffold | Rationale |

|---|---|---|

| Fluorescent Probes | Imaging of cellular membranes and protein-lipid interactions. | The adamantane group acts as a lipophilic anchor, localizing the attached fluorophore to lipid environments. nih.gov |

| Affinity-Based Probes | "Pull-down" assays to identify novel protein targets. | The compound can be immobilized on a solid support via its aminopropyl group to capture interacting proteins from cell lysates. |

| NMR Spectroscopy Probes | Studying molecular interactions and dynamics in complex biological samples. | Adamantane's rigid structure and known spectral properties make it a useful reference and structural component. pensoft.net |

Exploration of Polypharmacology and Multi-Targeting Approaches for Complex Biological Systems

Polypharmacology, the concept of a single drug acting on multiple targets, is gaining traction as a strategy for treating complex diseases like cancer and neurodegenerative disorders. The adamantane scaffold is particularly well-suited for this approach. pensoft.net Different adamantane derivatives have already been approved for a wide spectrum of indications, including as antivirals, antidiabetics, and treatments for Alzheimer's and Parkinson's disease, demonstrating the scaffold's inherent versatility. nih.govmdpi.com

For 1-(3-aminopropyl)adamantane hydrochloride, future research could involve screening the compound against a wide array of biological targets to uncover a multi-target profile. The combination of the bulky, lipophilic adamantane cage and the flexible, charged aminopropyl side chain could enable simultaneous interaction with different types of binding pockets. This approach could lead to the development of single-molecule therapies capable of modulating multiple pathways involved in a disease process, potentially offering greater efficacy and a lower propensity for drug resistance.

Integration with Advanced Nanomaterials and Delivery Systems as Research Methodologies

The field of nanomedicine offers powerful new tools for understanding and treating disease, and adamantane derivatives are playing a key role in the development of advanced drug delivery systems (DDS). nih.gov The structural and chemical features of adamantane make it an excellent foundation for creating carriers such as liposomes, dendrimers, and cyclodextrin (B1172386) complexes. pensoft.netpensoft.netmdpi.com

Key research avenues include:

Host-Guest Chemistry: The adamantane moiety fits perfectly into the cavity of β-cyclodextrin, forming a highly stable, non-covalent complex. pensoft.net This interaction can be exploited to create supramolecular drug delivery systems, where 1-(3-aminopropyl)adamantane hydrochloride could act as a linker to attach therapeutic payloads or targeting ligands to cyclodextrin-based nanocarriers.

Liposome Anchoring: The lipophilic nature of adamantane allows it to be used as a robust anchor within the lipid bilayer of liposomes. nih.govmdpi.com This enables the surface of these vesicles to be decorated with various molecules of interest, transforming them into targeted delivery vehicles. 1-(3-aminopropyl)adamantane hydrochloride could be integrated into such systems to facilitate the delivery of other drugs or to act as a therapeutic agent itself. nih.gov

Dendrimer Construction: Adamantane can serve as a core or a peripheral building block in the synthesis of dendrimers, highly branched, monodisperse polymers with applications in gene therapy and drug delivery. pensoft.netpensoft.net

These methodologies not only offer ways to improve the delivery of 1-(3-aminopropyl)adamantane hydrochloride but also position it as a critical component in the construction of sophisticated nanotechnologies for research. nih.gov

Elucidation of Currently Unexplored Biological Target Interactions

While early adamantane derivatives like amantadine (B194251) are known to target the influenza M2 ion channel and NMDA receptors, the full spectrum of biological targets for this chemical class is far from exhausted. nih.govnih.gov The structural diversity of adamantane derivatives suggests a vast and underexplored interaction space within the human proteome.

Future research on 1-(3-aminopropyl)adamantane hydrochloride should prioritize unbiased screening campaigns to identify novel binding partners. Techniques such as thermal proteome profiling, affinity chromatography-mass spectrometry, and yeast two-hybrid screens could reveal unexpected interactions. Research into other adamantane derivatives has already identified novel targets such as γ-secretase, an enzyme implicated in Alzheimer's disease, and dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes, paving the way for similar discoveries with new analogues. nih.govnih.gov Elucidating these currently unknown interactions is crucial for uncovering new therapeutic applications and understanding the compound's full biological activity profile.

Application in New Preclinical Disease Models for Mechanistic Discovery (e.g., Inflammation, Neurodegeneration)

Building on the established efficacy of adamantanes in neurodegenerative diseases, a significant future direction is the application of 1-(3-aminopropyl)adamantane hydrochloride in a broader range of preclinical models. nih.govnih.gov Adamantane-based drugs like memantine (B1676192) and amantadine have well-documented benefits in models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. nih.govnih.gov

This provides a strong rationale for evaluating 1-(3-aminopropyl)adamantane hydrochloride in these and other disease models. Particular areas of interest include:

Neurodegeneration: Testing in models of Alzheimer's disease, potentially focusing on targets like γ-secretase, is a logical step. nih.gov Its structural similarity to memantine also suggests potential utility in models of Parkinson's disease and traumatic brain injury. nih.gov

Inflammation: Some adamantane derivatives are known to possess anti-inflammatory properties. mdpi.com Evaluating 1-(3-aminopropyl)adamantane hydrochloride in preclinical models of inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel disease, could uncover new therapeutic uses.

Infectious Diseases: Given the history of adamantanes as antivirals, testing against a panel of viruses, including resistant influenza strains, remains a pertinent research avenue. nih.gov

Table 2: Preclinical Models for Adamantane Derivative Evaluation

| Disease Area | Specific Model | Key Adamantane Compounds Studied |

|---|---|---|

| Neurodegeneration | Alzheimer's Disease, Parkinson's Disease, Multiple Sclerosis | Memantine, Amantadine nih.govnih.gov |

| Viral Infections | Influenza A, Hepatitis C, SARS-CoV-2 | Amantadine, Rimantadine (B1662185), Tromantadine nih.govmdpi.comnih.gov |

| Diabetes | Type 2 Diabetes Mellitus Models | Vildagliptin, Saxagliptin mdpi.com |

| Inflammation | Acne Vulgaris, General Inflammation Models | Adapalene mdpi.com |

Advancements in Stereoselective Synthesis for Chiral Analogues

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. The development of stereoselective synthesis methods—techniques that produce a specific stereoisomer—is a critical frontier in modern drug discovery.

For 1-(3-aminopropyl)adamantane, which is itself achiral, future research will involve creating chiral analogues by introducing stereocenters into its structure. For instance, modifying the propyl chain or the adamantane cage could create new chiral compounds. Research has already demonstrated that the stereoselective synthesis of adamantane derivatives can lead to potent compounds, such as (R)- and (S)-isomers with high activity against rimantadine-resistant influenza strains. rsc.orgresearchgate.net The synthesis and pharmacological evaluation of chiral propellanamines as analogues of adamantanamines have also shown that stereochemistry can differentiate antiviral and NMDA receptor activity. nih.gov Therefore, a key future direction will be the design and asymmetric synthesis of chiral analogues of 1-(3-aminopropyl)adamantane hydrochloride to explore stereospecific interactions with biological targets and potentially develop more potent and selective therapeutic agents.

Q & A

Q. What are the standard synthetic protocols for 1-(3-aminopropyl)adamantane hydrochloride, and how do they compare in yield and purity?

A single-step synthesis from 1-(1-adamantylethyl)amine, chloroform, and t-BuOK in dichloromethane/tert-butanol (1:1) achieves 92% yield, surpassing traditional methods by 27%. Key parameters include reaction time (12–24 hours) and avoidance of highly toxic reagents. Post-synthesis purification involves recrystallization or column chromatography, with characterization via H/C NMR, GC-MS, and elemental analysis .

Q. What toxicity data and safety precautions are critical for handling this compound?

Toxicity studies indicate an oral LD of 600 mg/kg and intraperitoneal LD of 150 mg/kg in mice. Decomposition releases toxic HCl and NO fumes. Researchers must use inert atmospheres (e.g., N) during heating and employ fume hoods. Personal protective equipment (PPE) and moisture-controlled storage are mandatory due to hygroscopicity .

Q. Which spectroscopic techniques are optimal for characterizing 1-(3-aminopropyl)adamantane hydrochloride?

H NMR (δ 1.6–2.1 ppm for adamantane protons; δ 2.8–3.2 ppm for aminopropyl chain) and C NMR (adamantane carbons at 30–45 ppm) are standard. GC-MS confirms molecular ion peaks (e.g., m/z 229.83 for [M+H]), while elemental analysis validates C, H, N, and Cl content (±0.3% error) .

Q. How does the compound’s solubility profile influence experimental design?

It is freely soluble in water and polar solvents (e.g., DMF, acetonitrile) but insoluble in nonpolar solvents. For biological assays, aqueous buffers (pH 7.4) are ideal, while synthetic applications may require dichloromethane or THF. Precipitation in acidic conditions (pH < 4) necessitates pH stabilization .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

Kinetic studies suggest increasing t-BuOK concentration (1.5–2.0 eq.) accelerates carbodiimide intermediate formation. Side reactions (e.g., adamantane ring oxidation) are suppressed using anhydrous solvents and low temperatures (0–5°C). HPLC monitoring (C18 column, acetonitrile/water gradient) identifies and quantifies impurities like unreacted amine .

Q. How should researchers resolve contradictions in toxicity data across studies?

Discrepancies in LD values (e.g., oral vs. intraperitoneal routes) arise from bioavailability differences. Intraperitoneal administration bypasses first-pass metabolism, increasing toxicity. Cross-species validation (e.g., rat vs. mouse models) and in vitro hepatocyte assays clarify mechanisms. Always contextualize data with route-specific safety protocols .

Q. What advanced analytical methods quantify trace impurities in this compound?

Pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) enhances HPLC-UV detection sensitivity (LOD: 0.1 µg/mL). For metal contaminants, ICP-MS detects residues (e.g., <1 ppm Fe or Cu). Stability-indicating assays under forced degradation (heat, light) validate method robustness .

Q. What structural modifications enhance the compound’s neuroprotective or antiviral activity?

Comparative studies with rimantadine hydrochloride (1-(1-adamantyl)ethylamine hydrochloride) show that elongating the alkyl chain (e.g., propyl vs. ethyl) improves blood-brain barrier penetration. Introducing electron-withdrawing groups (e.g., Br at the adamantane 3-position) increases antiviral potency but raises toxicity (LD drops to 400 mg/kg orally) .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate solvent ratios and catalyst loading .

- Toxicity Mitigation : Pair in silico QSAR models with in vitro cytotoxicity screens (e.g., HepG2 cells) .

- Analytical Validation : Follow ICH guidelines for method precision (RSD <2%) and accuracy (90–110% recovery) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products